3,5-Difluoro-2-hydroxybenzaldehyde
Overview
Description
3,5-Difluoro-2-hydroxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, which are aromatic aldehydes with various substituents on the phenyl ring. While the provided papers do not directly discuss 3,5-difluoro-2-hydroxybenzaldehyde, they do provide insights into similar compounds that can help infer some of the properties and reactivity of the compound . For instance, the synthesis and characterization of related compounds such as 3-ethoxy-4-hydroxybenzaldehyde derivatives , 3,5-di-tert-butyl-2-hydroxybenzaldehyde , and 3-methoxy-2-hydroxybenzaldehyde derivatives are discussed.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted benzaldehydes with other reagents to form various derivatives. For example, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Although the synthesis of 3,5-difluoro-2-hydroxybenzaldehyde is not explicitly described, similar synthetic methods could potentially be applied, with appropriate modifications to accommodate the difluoro substituents.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often investigated using various spectroscopic techniques and theoretical computations. For instance, the structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde has been optimized using density functional theory (DFT) and analyzed using FT-IR, FT-Raman, UV-Visible, and NMR spectroscopy . Similar methods could be used to analyze the molecular structure of 3,5-difluoro-2-hydroxybenzaldehyde, providing insights into its geometry, electronic distribution, and potential sites for reactivity.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives can be quite diverse, depending on the substituents present on the aromatic ring. The papers discuss various reactions, such as acetylation and methylation , as well as the ability of these compounds to form complexes with metals . The presence of the difluoro groups in 3,5-difluoro-2-hydroxybenzaldehyde would likely influence its reactivity, potentially making it more electrophilic and reactive towards nucleophiles due to the electron-withdrawing nature of the fluorine atoms.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Anticancer Activity
3,5-Difluoro-2-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatin A-4, demonstrating potential in anticancer applications. This involves the synthesis of a series of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes. These fluorinated analogues retain potent cell growth inhibitory properties, indicating their significance in cancer research (Lawrence et al., 2003).
Reaction with Alkynes, Alkenes, or Allenes
In another study, 2-Hydroxybenzaldehydes, including 3,5-Difluoro-2-hydroxybenzaldehyde, react efficiently with internal and terminal alkynes, alkenes, or allenes using a rhodium-based catalyst system. This process involves cleavage of the aldehyde C-H bond, leading to the production of 2-alkenoylphenols. The regioselectivity of this reaction is influenced by the substituents of acetylene (Kokubo et al., 1999).
Quantum Chemical Insight
3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3,5-Difluoro-2-hydroxybenzaldehyde, has been subjected to quantum chemical computations and spectral studies. This research provides insight into molecular structure, spectroscopic properties, and potential antiviral activity against various influenza viruses. Molecular docking simulations showed good binding affinity toward influenza type D virus, indicating its potential in antiviral research (Mary & James, 2020).
Synthesis and Characterization of Metal Complexes
This compound has also been involved in the synthesis and characterization of metal complexes. These complexes are based on macrocyclic heteronucleating ligands derived from isothiosemicarbazide and 2-hydroxybenzaldehydes, including 3,5-Difluoro-2-hydroxybenzaldehyde. Such studies are crucial in understanding the properties and applications of these metal complexes in various fields, including catalysis and material science (Arion et al., 1998).
Electrocatalysis Studies
Another study explored the electrocatalysis of NADH oxidation using electropolymerized films of 3,4-Dihydroxybenzaldehyde, which is structurally similar to 3,5-Difluoro-2-hydroxybenzaldehyde. The study investigated the redox response, growth, and permeability of these films, contributing to the understanding of electrocatalytic processes (Pariente et al., 1994).
properties
IUPAC Name |
3,5-difluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSAZWCEHUYVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381421 | |
Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-hydroxybenzaldehyde | |
CAS RN |
63954-77-8 | |
Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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